molecular formula C12H13Cl2N3O2 B15113466 N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B15113466
M. Wt: 302.15 g/mol
InChI Key: FIBIBAITWGRILM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and 2-(3-oxopiperazin-2-yl)acetic acid.

    Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamides such as:

Uniqueness

    This compound: is unique due to the presence of both the dichlorophenyl and oxopiperazinyl groups, which may confer specific biological activities or chemical reactivity not seen in simpler acetamides.

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C12H13Cl2N3O2/c13-7-3-8(14)5-9(4-7)17-11(18)6-10-12(19)16-2-1-15-10/h3-5,10,15H,1-2,6H2,(H,16,19)(H,17,18)

InChI Key

FIBIBAITWGRILM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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